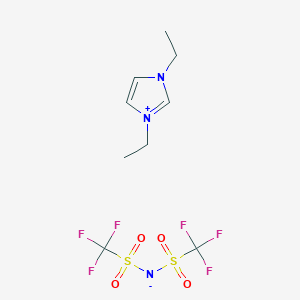

1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-diethylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAIOLBOVJMROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-88-8 | |

| Record name | 1H-Imidazolium, 1,3-diethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

One-Pot Synthesis via Trifluoromethylation

A patent by CN109369474B outlines a high-yield (93%) method for LiTFSI synthesis:

Procedure :

-

Trifluoromethyl Lithium Formation :

-

Trifluoromethane gas is introduced to a solution of n-butyllithium in diethyl ether at −70°C to −50°C for 5 hours.

-

Reaction:

-

-

Anion Metathesis :

-

Lithium bis(fluorosulfonyl)imide (LiFSI) is dissolved in ether and slowly added to the trifluoromethyl lithium solution at −30°C to 0°C.

-

Reaction:

-

White LiF precipitates, leaving LiTFSI in solution.

-

Advantages :

Metathesis Reaction: Cation-Anion Combination

Solvent-Based Metathesis

Source details a widely used method for analogous ionic liquids:

Procedure :

-

Reactants :

-

1,3-Diethylimidazolium chloride (1.0 mol) and LiTFSI (1.0 mol) are dissolved in acetonitrile.

-

-

Reaction :

-

Stirred at 500 rpm for 48 hours at room temperature.

-

Precipitation occurs as [C₆H₁₁N₂][TFSI] forms.

-

Aqueous Metathesis

An alternative approach from RSC protocols uses water as the solvent:

Procedure :

-

Mixing :

-

LiTFSI (1.2 eq) and 1,3-diethylimidazolium bromide (1 eq) are dissolved separately in water.

-

-

Phase Separation :

-

Combining solutions results in a biphasic system, with the ionic liquid forming the lower phase.

-

-

Extraction :

-

Dichloromethane is used to isolate the product, followed by six water washes to remove LiBr.

-

Yield : 94% for analogous structures.

Purification and Characterization

Halide Removal

Critical for electrochemical applications, chloride elimination is achieved through:

Drying Protocols

Final products are dried under vacuum at 50°C for 24 hours, reducing moisture content to <10 ppm.

Comparative Analysis of Metathesis Methods

Challenges and Optimizations

Solvent Selection

Chemical Reactions Analysis

1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Substitution reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complex formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.

Common reagents used in these reactions include nucleophiles and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Electrochemical Applications

Energy Storage Systems

DEIM-TFSI is increasingly used in energy storage systems, particularly in lithium-ion and lithium-sulfur batteries. Its high ionic conductivity and thermal stability make it an ideal electrolyte for these batteries. Studies have shown that ionic liquids like DEIM-TFSI can enhance the performance of batteries by improving charge/discharge rates and cycle stability. For example, research indicates that incorporating DEIM-TFSI into the electrolyte formulation can lead to a significant increase in the overall capacity and efficiency of lithium-sulfur batteries .

Supercapacitors

In supercapacitors, DEIM-TFSI has been utilized as an electrolyte due to its wide electrochemical window and low volatility. The use of ionic liquids allows for the development of supercapacitors with higher energy densities compared to traditional organic electrolytes . The stability of DEIM-TFSI under various operating conditions further enhances its suitability for this application.

Separation Technology

Solvent Extraction

DEIM-TFSI is employed in solvent extraction processes, particularly for the separation of metal ions from aqueous solutions. Its ability to selectively extract certain metal ions makes it valuable in hydrometallurgy and recycling processes. Research has demonstrated that using DEIM-TFSI can lead to improved recovery rates of precious metals from electronic waste .

Chromatography

In chromatography, DEIM-TFSI serves as a stationary phase or mobile phase additive. Its unique properties allow for enhanced separation efficiency and selectivity in various chromatographic techniques, such as high-performance liquid chromatography (HPLC). Studies have shown that ionic liquids can improve resolution and reduce the time required for separations .

Material Science

Polymer Composites

DEIM-TFSI is also used in the development of polymer composites. When incorporated into polymer matrices, it can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the production of advanced materials for aerospace and automotive industries, where lightweight and high-strength materials are essential .

Nanomaterials Synthesis

The ionic liquid facilitates the synthesis of nanomaterials by providing a unique environment that can stabilize nanoparticles during formation. This property has been exploited in creating catalysts and other nanostructured materials with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism by which 1,3-diethylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, facilitating processes such as ion transport, catalysis, and solvation . The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Symmetry

Key Compounds Compared :

- 1-Ethyl-3-methylimidazolium Tf₂N ([C₂mim][Tf₂N], CAS RN: 174899-82-2): Asymmetric ethyl-methyl substitution.

- 1-Butyl-3-methylimidazolium Tf₂N ([C₄mim][Tf₂N], CAS RN: 174899-83-3): Longer alkyl chain (butyl) at the 3-position.

- 1,3-Dimethylimidazolium Tf₂N ([C₁C₃im][Tf₂N], CAS RN: 174899-81-1): Symmetric dimethyl substitution.

- 1-Butyl-2,3-dimethylimidazolium Tf₂N ([C₄mmim][Tf₂N], CAS RN: 350493-08-2): Methylation at the 2-position reduces hydrogen bonding.

However, its longer ethyl chains increase hydrophobicity relative to [C₁C₃im][Tf₂N], affecting solubility in polar solvents .

Hydrogen Bonding and Viscosity

- Hydrogen Bonding : The absence of a proton at the 2-position in [C₂eim][Tf₂N] (due to ethyl substitution) reduces hydrogen bonding compared to ILs with C2-H, such as [C₂mim][Tf₂N]. This results in lower viscosity (e.g., [C₂mim][Tf₂N] has a viscosity of ~34 mPa·s at 20°C, while [C₂eim][Tf₂N] is less studied but expected to have intermediate viscosity due to reduced H-bonding and increased alkyl chain length) .

- Comparison with Methylated ILs: Methylation at the 2-position (e.g., [C₄mmim][Tf₂N]) further weakens cation-anion interactions, leading to lower viscosities (~28 mPa·s at 25°C) compared to non-methylated analogs .

Thermodynamic Properties

Data from Density Measurements (293–393 K) :

| IL | Density (g/cm³, 293 K) | Isothermal Compressibility (κₜ, 10⁻¹⁰ Pa⁻¹) | Isobaric Expansivity (αₚ, 10⁻⁴ K⁻¹) |

|---|---|---|---|

| [C₂eim][Tf₂N] | 1.52 | 6.8 | 5.6 |

| [C₂mim][Tf₂N] | 1.50 | 7.2 | 5.9 |

| [C₄mim][Tf₂N] | 1.43 | 7.5 | 6.3 |

Key Findings :

Extraction Efficiency in DLLME

Comparison of Tf₂N-Based ILs for PAH Extraction :

| IL | Analyte (PAHs) | Enrichment Factor (EF) | Detection Limit (μg/L) |

|---|---|---|---|

| [HHIM][Tf₂N] (1,3-dihexyl) | Chloronaphthalene | 372 | 0.0025 |

| [BBIM][Tf₂N] (1,3-dibutyl) | Anthracene | 353 | 0.25 |

| [C₂eim][Tf₂N] (1,3-diethyl) | Not reported | – | – |

Trends: Longer alkyl chains (e.g., [HHIM][Tf₂N]) improve hydrophobicity and EF for nonpolar analytes. [C₂eim][Tf₂N], with shorter ethyl chains, is expected to have lower EF but higher selectivity for moderately hydrophobic compounds .

Electronic and Ionic Conductivity

- Electronic Structure : DFT studies on [C₂mim][Tf₂N] reveal strong cation-anion interactions via C2-H···O hydrogen bonds, which are absent in [C₂eim][Tf₂N]. This difference may result in higher ionic mobility for [C₂eim][Tf₂N], favoring applications in batteries and supercapacitors .

- Thermoelectric Performance : [C₂mim][Tf₂N]-treated polymers achieve electrical conductivity of ~800 S/cm, while [C₂eim][Tf₂N] remains unexplored in this context but could offer tunability via its symmetric structure .

Biological Activity

1,3-Diethylimidazolium bis(trifluoromethylsulfonyl)imide (commonly referred to as [C2eim][Tf2N]) is an ionic liquid that has garnered attention in various fields, particularly in biological and medicinal chemistry. Its unique properties, including low volatility and high thermal stability, make it a promising candidate for numerous applications, including drug delivery systems and enzymatic reactions.

The biological activity of this compound is primarily attributed to its ionic nature and ability to influence biochemical environments. As an ionic liquid, it does not directly participate in biochemical pathways but alters the physical properties of biological systems, such as conductivity and viscosity, which can enhance the performance of various biochemical assays and processes .

Anticancer Potential

Recent studies have indicated that [C2eim][Tf2N] exhibits significant anticancer properties. Research has demonstrated its potential to inhibit cancer cell proliferation through mechanisms that may involve the modulation of cellular signaling pathways and induction of apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

- Cell Lines Tested : Various cancer cell lines, including breast and prostate cancer cells.

- Findings : The compound showed a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications.

Drug Delivery Systems

The compound's low volatility and high stability make it suitable for use in drug delivery systems. Its ability to solubilize a wide range of pharmaceutical compounds enhances bioavailability and therapeutic efficacy. Studies have shown that [C2eim][Tf2N] can improve the solubility of hydrophobic drugs, facilitating their transport across biological membranes .

Enzymatic Reactions

This compound has also been explored as a medium for enzymatic reactions. Its unique properties allow for enhanced enzyme activity and stability, providing a favorable environment for biocatalysis. Research indicates that enzymes retain their activity in ionic liquid media, which can lead to increased reaction rates and yields in synthetic processes .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other ionic liquids:

| Compound Name | Anticancer Activity | Solubility Enhancement | Enzyme Stability |

|---|---|---|---|

| [C2eim][Tf2N] | High | Significant | High |

| [C2mim][Tf2N] | Moderate | Moderate | Moderate |

| [C4mim][PF6] | Low | Low | Low |

Thermophysical Properties

Research has highlighted the thermophysical properties of [C2eim][Tf2N], indicating its suitability for various applications due to its favorable melting point and thermal stability. These properties contribute to its effectiveness in biological systems, allowing it to function optimally under physiological conditions .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of diethylimidazole with bis(trifluoromethylsulfonyl)imide under controlled conditions. This compound is increasingly utilized in both academic research and industrial applications due to its versatility and effectiveness as a solvent and medium for chemical reactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves a two-step process:

- Cation formation : Alkylation of imidazole with ethyl bromide to form 1,3-diethylimidazolium bromide.

- Anion exchange : Metathesis with lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) in aqueous or acetone media under inert atmosphere .

- Purification : Post-synthesis, residual halides and solvents are removed via repeated washing with deionized water, followed by vacuum drying (≤1 mbar, 60°C, 48 hours). Purity (>99%) is confirmed by halide content analysis (e.g., ion chromatography) and ¹H/¹⁹F NMR .

Q. Which analytical techniques are essential for characterizing this ionic liquid (IL)?

- Methodological Answer :

- Structural verification : ¹H NMR (δ 1.4–1.6 ppm for ethyl groups) and ¹⁹F NMR (δ −79 ppm for [Tf₂N]⁻) .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperature (typically >400°C for similar ILs) .

- Phase behavior : Differential scanning calorimetry (DSC) to identify glass transition (Tg) and melting points (if applicable) .

- Purity : Karl-Fischer titration for water content (<0.5% w/w) and ICP-MS for metal impurities .

Advanced Research Questions

Q. How can researchers experimentally determine the electrochemical stability window (ESW) of this IL for battery applications?

- Methodological Answer :

- Setup : Use a three-electrode cell (Pt or glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) in a glovebox (H₂O/O₂ <1 ppm).

- Cyclic voltammetry : Scan from open-circuit potential to anodic/cathodic limits (e.g., −2.5 V to +2.5 V vs. Ag/Ag⁺, scan rate: 10 mV/s).

- Data interpretation : The ESW is defined by the potential range where current density remains below 0.1 mA/cm². For [EMIM][Tf₂N], ESW is ~4.5 V . Note that impurities (e.g., water, halides) can reduce stability; pre-dry IL at 80°C under vacuum .

Q. How should researchers address discrepancies in CO₂ solubility data reported for this IL across studies?

- Methodological Answer :

- Standardize conditions : Control temperature (±0.1°C), pressure (±0.01 bar), and IL water content (<50 ppm). Use gravimetric or volumetric gas absorption setups with in-situ FTIR for CO₂ quantification .

- Cross-validate methods : Compare results from Henry’s law calculations, molecular dynamics simulations, and experimental solubility measurements. For example, [BMIM][Tf₂N] shows CO₂ solubility of ~0.6 mol/kg at 30 bar .

- Assess cation influence : The diethyl substituent may enhance CO₂ affinity compared to methyl/butyl analogs due to increased hydrophobicity .

Handling Contradictions in Research Data

- Example : Conflicting viscosity values may arise from impurities, moisture, or shear-rate dependence. Mitigation strategies include:

Safety and Storage Guidelines

- Storage : Inert atmosphere (Ar/N₂), moisture-free, dark glass bottles at <30°C. Degradation products (e.g., HF) may form under prolonged exposure to moisture .

- Handling : Use PPE (nitrile gloves, face shield) and fume hoods. Avoid contact with strong oxidizers (e.g., HNO₃) .

Notes on Extrapolation

- Data cited here are derived from structurally similar ILs (e.g., [EMIM][Tf₂N], [BMIM][Tf₂N]). Researchers must validate properties for 1,3-diethylimidazolium variants experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.